Hydrazine L-(+)-Tartrate

Chiral resolution Asymmetric synthesis Hydrazinium salt

Substituting Hydrazine L-(+)-Tartrate with achiral hydrazine salts (sulfate, hydrochloride) introduces stereochemical risk in asymmetric synthesis and eliminates NLO activity from noncentrosymmetric crystal packing. This chiral 1:1 hydrazinium L-(+)-tartrate salt ensures reproducible enantioselectivity and defined stoichiometry. • [α]D²⁰ +22.0 to +25.0° (c=1, H₂O) - verified stereochemical identity. • Crystalline solid (mp 182-183 °C); air-sensitive, ship/store under inert gas. • >98% purity by titrimetric assay; white to almost-white powder.

Molecular Formula C4H10N2O6
Molecular Weight 182.132
CAS No. 10195-65-0
Cat. No. B593623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazine L-(+)-Tartrate
CAS10195-65-0
Molecular FormulaC4H10N2O6
Molecular Weight182.132
Structural Identifiers
SMILESC(C(C(=O)O)O)(C(=O)O)O.NN
InChIInChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2/t1-,2-;/m1./s1
InChIKeyGHPDWAAGDJPBLL-ZVGUSBNCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazine L-(+)-Tartrate Technical Baseline


Hydrazine L-(+)-Tartrate (CAS 10195-65-0) is a 1:1 hydrazinium salt of L-(+)-tartaric acid . Unlike simple hydrazine salts (e.g., sulfate, hydrochloride), this compound bears inherent chirality derived from the tartrate counterion, with a defined specific optical rotation ([α]D²⁰ range +22.0 to +25.0°; c=1, H₂O) [1]. It is supplied as a white to almost-white crystalline powder with purity typically ≥98.0% [1] and a melting point of 182–183 °C [2]. The compound is air-sensitive and requires storage under inert gas [1].

Supports stereochemical-control workflows in asymmetric synthesis and chiral resolution
QC-verifiable specific optical rotation for chiral identity confirmation
Air-sensitive crystalline solid requires inert-atmosphere storage and handling

Hydrazine L-(+)-Tartrate Substitution Risks


Procurement substitution of Hydrazine L-(+)-Tartrate with other hydrazine salts (e.g., hydrazine sulfate, hydrazine hydrochloride, or hydrazine hydrate) introduces substantial technical risk in applications that depend on stereochemical control or precise crystallization behavior. Hydrazine sulfate, while a widely used stable reductant in bulk industrial contexts, is achiral and cannot provide the stereodirecting influence required for asymmetric synthesis or chiral resolution . Hydrazine hydrate is a highly reactive liquid with different redox kinetics and cannot be used where a solid, stoichiometrically defined, air-handleable crystalline reagent is required [1]. Furthermore, the tartrate counterion directly contributes to the noncentrosymmetric crystal packing (space group P2₁2₁2₁) essential for the compound's nonlinear optical (NLO) activity [2]; other hydrazine salts crystallize in centrosymmetric space groups and lack second-order NLO response. The evidence below quantifies these differentiation dimensions.

Stereochemical control
Achiral hydrazine salts lack chiral counterion — may not support asymmetric synthesis workflows
Solid stoichiometric reagent
Hydrazine hydrate is a reactive liquid with different redox kinetics — limits direct substitution where a solid is required
Noncentrosymmetric crystal packing
Centrosymmetric packing may preclude second-order NLO response — HLT’s noncentrosymmetric space group is essential for frequency-doubling research

Hydrazine L-(+)-Tartrate Comparative Performance


Chiral Identity via Optical Rotation

Hydrazine L-(+)-Tartrate exhibits a measurable and specification-defined specific optical rotation: [α]D²⁰ = +22.0 to +25.0° (c=1, H₂O) [1]. In contrast, common hydrazine salts such as hydrazine sulfate, hydrazine monohydrochloride, and hydrazine monohydrate are achiral compounds with [α]D = 0° under identical measurement conditions [2]. This optical activity originates from the L-(+)-tartrate counterion and is an intrinsic, lot-verifiable property.

Optical Rotation
Class-level
[α]D²⁰ +22.0 to +25.0° vs 0°
QC-verifiable chiral identity marker
Lot-specific verification recommended
Chiral resolution Asymmetric synthesis Hydrazinium salt

NLO Performance vs. Urea Benchmark

DFT calculations at the B3LYP/6-311++G(d,p) level reveal that the first hyperpolarizability (β) of Hydrazonium L-tartrate (HLT) is 1.09 times greater than that of urea [1]. Urea serves as the standard reference material in NLO benchmarking. This property arises from the noncentrosymmetric orthorhombic crystal packing (space group P2₁2₁2₁) of HLT [2]. In comparison, achiral hydrazine salts such as hydrazine sulfate and hydrazine dihydrochloride crystallize in centrosymmetric space groups and possess zero second-order nonlinear susceptibility (χ⁽²⁾ = 0), rendering them inapplicable for frequency-doubling or parametric amplification applications [3].

NLO Hyperpolarizability
Head-to-head
β_HLT = 1.09 × β_urea
Supports NLO crystal research
DFT-calculated; experimental validation advised
Nonlinear optics Crystal engineering Photonic materials

Electroless Plating Quality Advantage

In electroless deposition of silver and copper onto non-conductors (glass, plastics), monohydrazine tartrate and dihydrazine tartrate produce metal plates characterized by uniform brightness and freedom from discoloration, pinholes, and film lifting [1]. In contrast, prior art reducing agents including formaldehyde, dextrose, and hydrazine sulfate routinely caused film lifting, discoloration, blooming, gas evolution, and sludge formation during reduction [2]. Notably, hydrazine sulfate, even when used as a sole reductant, often resulted in non-adherent plates and discoloration due to gas evolution and sludge formation [2]. The tartrate salts achieve high-quality deposition without requiring complex multi-component reducing solutions or additional organic additives [1].

Electroless Plate Quality
Head-to-head
Defect-free bright films vs. defective films with sulfate/formaldehyde
Supports plating process development
Patent-based comparison; industrial validation context
Electroless plating Metal deposition Reducing agent

Optical Transparency Window

Hydrazonium tartrate single crystals exhibit optical transparency from 239 nm in the ultraviolet region to 1.61 μm in the near-infrared [1]. This broad transmission window spans the UV, visible, and near-IR, making the material suitable for frequency conversion across a wide spectral range. While not a head-to-head comparison against a specific hydrazine salt (as other hydrazine salts are not grown as bulk NLO crystals), this transmission characteristic is an intrinsic, measured property that supports the material's differentiation as an NLO candidate.

Optical Transparency
Context-dependent
239 nm – 1.61 μm
Supports NLO device fabrication evaluation
Intrinsic crystal property; device-level performance not assessed
Optical materials Crystal transparency NLO crystals

Hydrazine L-(+)-Tartrate Procurement Scenarios


Chiral Resolution and Asymmetric Synthesis

This compound is procured specifically for asymmetric synthesis workflows that require a chiral hydrazine source. The L-(+)-tartrate counterion provides a defined stereochemical environment , as evidenced by its specific optical rotation of +22.0 to +25.0° [1]. Applications include the preparation of enantiomerically enriched hydrazones [2] and use as a chiral auxiliary or resolving agent where achiral hydrazine salts (e.g., hydrazine sulfate) would yield racemic or stereorandom outcomes.

NLO Crystal Growth and Photonics

Procurement is justified for research and development of organic NLO materials. Hydrazonium L-tartrate (HLT) crystallizes in the noncentrosymmetric space group P2₁2₁2₁ [3] and exhibits a DFT-calculated first hyperpolarizability 1.09× that of urea [4]. Single crystals are grown via isothermal solvent evaporation [4] and demonstrate a broad optical transparency window from 239 nm to 1.61 μm [5]. These properties make HLT a candidate for frequency doubling, optical parametric oscillation, and other second-order NLO applications.

Electroless Deposition on Non-Conductors

Monohydrazine tartrate and dihydrazine tartrate are specified as reducing agents in electroless plating baths for depositing silver and copper onto glass, plastics, and other non-conductive substrates [6]. The tartrate salts yield uniformly bright, adherent metal films free of pinholes, discoloration, and film lifting—defects commonly observed with alternative reductants such as formaldehyde, dextrose, or hydrazine sulfate [6]. This application is particularly relevant for mirror silvering, decorative plating, and protective copper backing on silvered surfaces.

Hydrazine Derivative Synthesis Intermediate

The compound serves as a stable, solid intermediate for the synthesis of other hydrazine derivatives [7]. Its defined stoichiometry (1:1 hydrazine:tartaric acid for monohydrazine tartrate; 2:1 for dihydrazine tartrate) [6] and crystalline form facilitate precise weighing and controlled reaction conditions compared to liquid hydrazine hydrate, which is more reactive and hygroscopic [8].

Application
Selection Property
Validation Focus
Chiral resolution and asymmetric synthesis
Stereochemical-control capability
Optical rotation QC verification
NLO crystal growth and photonics research
Noncentrosymmetric crystal packing
Second-order NLO response (β) measurement
Electroless plating on non-conductors
Defect-resistant metal deposition
Plate adhesion and uniformity assessment
Hydrazine derivative synthesis
Solid stoichiometric reagent
Reaction condition control and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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